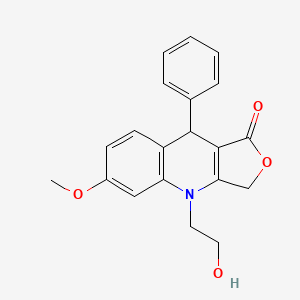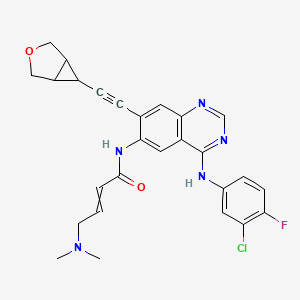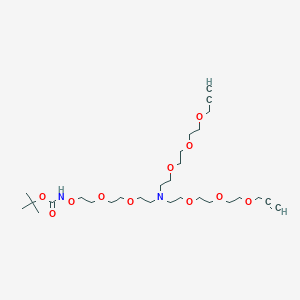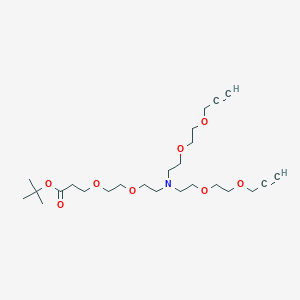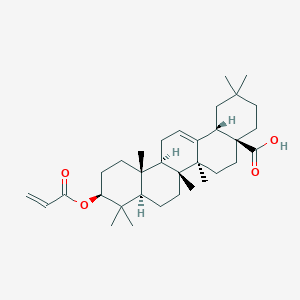
Oleanolic acid acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleanolic acid acrylate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is found in various plants and has been recognized for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Wirkmechanismus
Target of Action
Oleanolic acid acrylate, a derivative of oleanolic acid (OA), is known to interact with several targets in the body. The primary targets include various cellular signaling pathways and molecular mechanisms involved in inflammation, oxidative stress, and metabolic regulation .
Mode of Action
This compound interacts with its targets to bring about a range of changes. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway . It also inhibits the JAK2/STAT3 pathway and NF-κB/P65 pathway . These interactions lead to a variety of cellular responses, including the regulation of cell proliferation and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin and JAK2/STAT3 pathways, which are involved in cell proliferation and survival . It also activates the Hippo/YAP pathway, which plays a role in organ size control and tumor suppression . Furthermore, it has been found to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and growth .
Pharmacokinetics
Studies on oleanolic acid, from which it is derived, suggest that it has low solubility, which can limit its bioavailability . Efforts have been made to enhance its biopharmaceutical properties, such as the development of derivatives and the use of delivery systems .
Result of Action
The action of this compound at the molecular and cellular level leads to a range of effects. It has been shown to induce apoptosis in hepatocellular carcinoma cells . It also has protective effects against various diseases, including diabetes, hepatitis, and different cancers . Moreover, it has been found to alleviate obesity-induced skeletal muscle atrophy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and bioavailability can be affected by the properties of the solvent used . Additionally, its interaction with iron absorption has been suggested to influence the production of biofilms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid acrylate typically involves the esterification of oleanolic acid with acrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an inert solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to large-scale purification techniques such as distillation and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Oleanolsäureacrylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Epoxide oder hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Acrylatgruppe in einen Alkohol umwandeln.
Substitution: Die Acrylatgruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Ester oder Amide zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Epoxide, hydroxylierte Derivate.
Reduktion: Alkohole.
Substitution: Ester, Amide.
Wissenschaftliche Forschungsanwendungen
Oleanolsäureacrylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und Polymere verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Die Forschung läuft, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Stoffwechselstörungen, zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien, Beschichtungen und Arzneimittelträgersysteme eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Oleanolsäureacrylat umfasst mehrere Wege:
Entzündungshemmend: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.
Krebshemmend: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung von Zellproliferationswegen.
Antioxidativ: Es fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen
Ähnliche Verbindungen:
Betulinsäure: Ein weiteres pentazyklisches Triterpenoid mit ähnlichen biologischen Aktivitäten.
Ursolsäure: Strukturell ähnlich der Oleanolsäure und teilt viele ihrer biologischen Eigenschaften.
Maslinsäure: Ein Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften
Einzigartigkeit: Oleanolsäureacrylat ist einzigartig aufgrund seiner verstärkten chemischen Reaktivität und seines Potenzials für vielfältige Anwendungen in verschiedenen Bereichen. Seine Acrylatgruppe ermöglicht weitere chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschungs- und industrielle Anwendungen macht .
Vergleich Mit ähnlichen Verbindungen
Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Structurally similar to oleanolic acid and shares many of its biological properties.
Maslinic Acid: A triterpenoid with anti-inflammatory and anticancer properties
Uniqueness: Oleanolic acid acrylate is unique due to its enhanced chemical reactivity and potential for diverse applications in various fields. Its acrylate group allows for further chemical modifications, making it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-prop-2-enoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h9-10,22-25H,1,11-20H2,2-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOUKQFSVNKQNN-FBXMHRQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=C)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does oleanolic acid acrylate exert its antidepressant-like effect?
A1: While the provided abstract doesn't delve into the specific mechanism, the research title suggests that this compound elicits its antidepressant-like effect by interacting with the 5-HT1A receptor []. Further investigation into the study itself would be needed to understand the precise nature of this interaction (agonist, antagonist, etc.) and the downstream signaling pathways involved.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
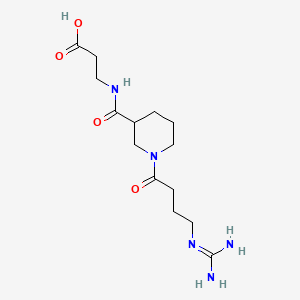

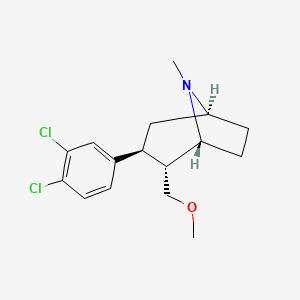
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
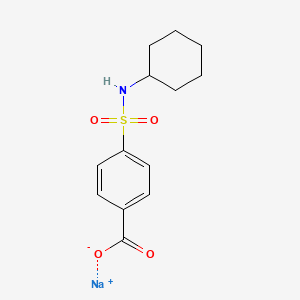
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
